molecular formula C23H28Cl2F3N3S B096065 Cyclophenazine hydrochloride CAS No. 15686-74-5

Cyclophenazine hydrochloride

Cat. No.: B096065
CAS No.: 15686-74-5
M. Wt: 506.5 g/mol
InChI Key: PGFVMQPOOFLBBI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of cyclophenazine hydrochloride involves several steps, typically starting with the preparation of the core phenothiazine structure. The synthetic route generally includes:

    Cyclization: The formation of the phenothiazine ring system through cyclization reactions.

    Substitution: Introduction of the trifluoromethyl group and the piperazine moiety through substitution reactions.

    Hydrochloride Formation: Conversion to the hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods often involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Cyclophenazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the phenothiazine core.

    Substitution: It undergoes substitution reactions, particularly at the nitrogen atoms in the piperazine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclophenazine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of phenothiazine derivatives and their chemical properties.

    Biology: Its role as a dopamine receptor antagonist makes it valuable in neurobiological research.

    Medicine: It has been investigated for its potential use in treating conditions like schizophrenia and nausea.

    Industry: Its chemical stability and reactivity make it useful in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of cyclophenazine hydrochloride involves its interaction with dopamine receptors. By antagonizing these receptors, it inhibits dopamine-mediated neurotransmission, leading to its tranquilizing and anti-emetic effects. The molecular targets include D2 dopamine receptors, and the pathways involved are primarily related to the central nervous system .

Comparison with Similar Compounds

Cyclophenazine hydrochloride can be compared with other phenothiazine derivatives such as chlorpromazine and fluphenazine. While all these compounds share a similar core structure, this compound is unique due to its trifluoromethyl group, which enhances its pharmacological properties. Similar compounds include:

    Chlorpromazine: Known for its antipsychotic effects.

    Fluphenazine: Used in the treatment of chronic psychoses.

    Thioridazine: Another antipsychotic with a different side effect profile.

This compound stands out due to its specific receptor affinity and the presence of the trifluoromethyl group, which contributes to its unique pharmacological profile.

Properties

CAS No.

15686-74-5

Molecular Formula

C23H28Cl2F3N3S

Molecular Weight

506.5 g/mol

IUPAC Name

10-[3-(4-cyclopropylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride

InChI

InChI=1S/C23H26F3N3S.2ClH/c24-23(25,26)17-6-9-22-20(16-17)29(19-4-1-2-5-21(19)30-22)11-3-10-27-12-14-28(15-13-27)18-7-8-18;;/h1-2,4-6,9,16,18H,3,7-8,10-15H2;2*1H

InChI Key

PGFVMQPOOFLBBI-UHFFFAOYSA-N

SMILES

C1CC1N2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.Cl.Cl

Canonical SMILES

C1CC1N2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.Cl.Cl

Origin of Product

United States

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